molecular formula C14H25NO3 B13320984 tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13320984
M. Wt: 255.35 g/mol
InChI Key: NMPOGDKGTNJSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution

Major Products Formed

    Oxidation: Formation of tert-Butyl 3-(carboxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

    Reduction: Formation of tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-methanol

    Substitution: Formation of various substituted azaspiro compounds depending on the nucleophile used

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar spirocyclic compounds that may lack this functional group.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-14(6-4-5-7-14)8-11(15)9-16/h11,16H,4-10H2,1-3H3

InChI Key

NMPOGDKGTNJSBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)CC1CO

Origin of Product

United States

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